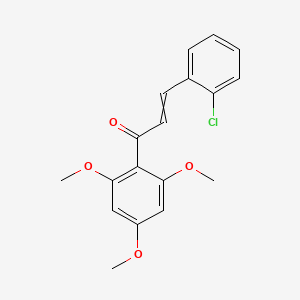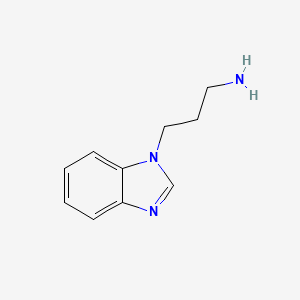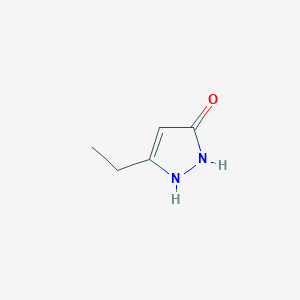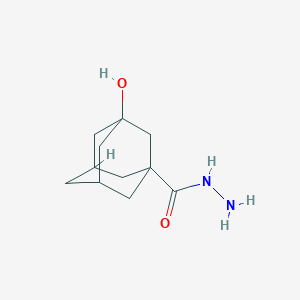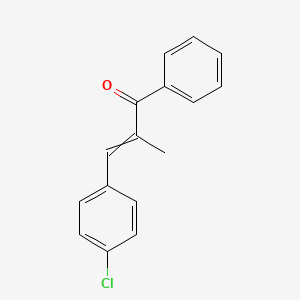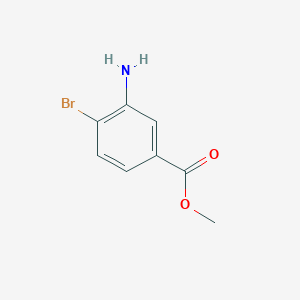
2-(Trifluoromethyl)pyrimidine-4(3H)-thione
Übersicht
Beschreibung
2-(Trifluoromethyl)pyrimidine-4(3H)-thione (TFMPT) is a heterocyclic compound composed of nitrogen, sulfur, and carbon atoms. It is a highly versatile compound with a wide range of applications in the scientific research field. TFMPT has been found to act as an inhibitor of various enzymes, such as cytochrome P450, and has been used in research to study the structure and function of proteins. In addition, TFMPT has been used as a reagent in organic synthesis and as a fluorescent probe in biological studies. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of TFMPT.
Wissenschaftliche Forschungsanwendungen
1. Spectroscopic and Structural Interactions
The interaction of 5-trifluoromethyl-pyridine-2-thione with molecular iodine was studied, highlighting its behavior in spectroscopic and structural characterization. This study shed light on the formation of a complex with molecular iodine, showcasing the potential of such compounds in detailed molecular structure analyses (Chernov'yants et al., 2011).
2. Structural Characterization of Metal Complexes
Research into diorganotin(IV) and diphenyllead(IV) complexes with pyrimidine-2-thionate derivatives such as 4-(trifluoromethyl)pyrimidine-2-thione has expanded our understanding of their structural properties. This work, involving various spectroscopic techniques and X-ray diffraction, has contributed to the characterization of these complexes, offering insights into their potential applications in chemistry and materials science (Rodríguez et al., 2007).
Synthesis and Chemical Reactions
1. Synthesis of Analogues and Derivatives
The synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid from 4-(Trifluoromethyl)pyrimidin-2(1H)-ones was explored, leading to the creation of new compounds and derivatives. This work not only expanded the range of trifluoromethylated compounds but also provided insights into their structural and interaction properties (Sukach et al., 2015).
Biological Applications and Material Science
1. Antimicrobial and Structural Insights
The synthesis of novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones was studied, and their antimicrobial activities were evaluated. These compounds provide a basis for further research into antimicrobial agents and contribute to our understanding of the structural and functional aspects of such heterocyclic compounds (Gomha et al., 2018).
2. Development of Synthetic Building Blocks
The trifluoromethoxylated pyridines and pyrimidines were identified as valuable building blocks in medicinal, agrochemical, and materials science research. This research paves the way for the development of new drugs, agrochemicals, and materials, expanding the applications and understanding of these compounds in various fields (Feng et al., 2016).
Wirkmechanismus
Target of Action
The primary target of 2-(Trifluoromethyl)pyrimidine-4(3H)-thione is the ubiquitin-specific protease 7 (USP7) . USP7 is a deubiquitinating enzyme that plays a crucial role in various cellular processes, including cell cycle progression, apoptosis, and DNA damage response .
Mode of Action
The compound interacts with its target, USP7, by integrating well into the hydrophobic pocket of the enzyme . This interaction likely inhibits the enzymatic activity of USP7, leading to changes in the ubiquitination status of its substrates .
Biochemical Pathways
Given its target, it can be inferred that it may impact pathways related toprotein degradation and cell cycle regulation .
Result of Action
The compound exhibits antiproliferative activity against several human tumor cell lines, including PC-3, MGC-803, MCF-7, and HGC-27 . Specifically, it shows good selectivity for PC-3 cells, with IC50 values (concentration required to achieve 50% inhibition of tumor cell proliferation) of 4.42 ± 0.46 μmol L –1 .
Biochemische Analyse
Biochemical Properties
2-(Trifluoromethyl)pyrimidine-4(3H)-thione plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions . These interactions can lead to changes in the biochemical pathways and overall cellular metabolism.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways that are crucial for cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins that are essential for cellular functions. These effects can have significant implications for understanding cell biology and developing therapeutic strategies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in the enzyme’s structure and function, ultimately affecting the biochemical pathways in which the enzyme is involved. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . In vitro and in vivo studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its activity and effects. Understanding these temporal effects is crucial for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and overall health . Additionally, high doses of the compound may result in toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic state of the cell, affecting energy production, biosynthesis, and other critical functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that determine its activity and effects. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and activity in different tissues and organs.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall impact on cellular processes.
Eigenschaften
IUPAC Name |
2-(trifluoromethyl)-1H-pyrimidine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2S/c6-5(7,8)4-9-2-1-3(11)10-4/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJYENIYCBTUPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=S)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398282 | |
| Record name | 2-(Trifluoromethyl)pyrimidine-4(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672-43-5 | |
| Record name | 2-(Trifluoromethyl)-4(3H)-pyrimidinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC54426 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Trifluoromethyl)pyrimidine-4(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




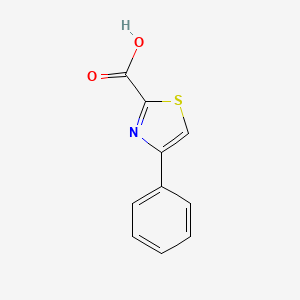
![3H-Imidazo[4,5-B]pyridin-7-amine](/img/structure/B1308213.png)

![1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1308218.png)
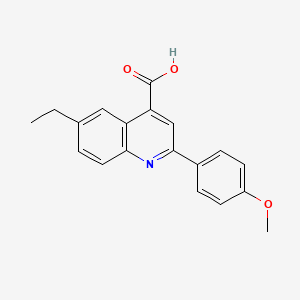
![1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1308233.png)
